![molecular formula C13H8BrNO4S B8609419 2-[(3-bromophenyl)thio]-5-nitroBenzoic acid](/img/structure/B8609419.png)
2-[(3-bromophenyl)thio]-5-nitroBenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3’-Bromophenylthio)-5-nitrobenzoic Acid is an organic compound that features a bromophenylthio group and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3’-Bromophenylthio)-5-nitrobenzoic Acid typically involves the reaction of 3-bromothiophenol with 5-nitrobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2(3’-Bromophenylthio)-5-nitrobenzoic Acid.
Chemical Reactions Analysis
Types of Reactions
2(3’-Bromophenylthio)-5-nitrobenzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2(3’-Bromophenylthio)-5-nitrobenzoic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(3’-Bromophenylthio)-5-nitrobenzoic Acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
3-Bromophenylboronic Acid: Similar in structure but lacks the nitro group.
5-Nitrobenzoic Acid: Similar in structure but lacks the bromophenylthio group.
2-(3-Bromophenylthio)benzoic Acid: Similar but without the nitro group.
Uniqueness
2(3’-Bromophenylthio)-5-nitrobenzoic Acid is unique due to the presence of both the bromophenylthio and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H8BrNO4S |
|---|---|
Molecular Weight |
354.18 g/mol |
IUPAC Name |
2-(3-bromophenyl)sulfanyl-5-nitrobenzoic acid |
InChI |
InChI=1S/C13H8BrNO4S/c14-8-2-1-3-10(6-8)20-12-5-4-9(15(18)19)7-11(12)13(16)17/h1-7H,(H,16,17) |
InChI Key |
XCDGBJRMEFFYHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
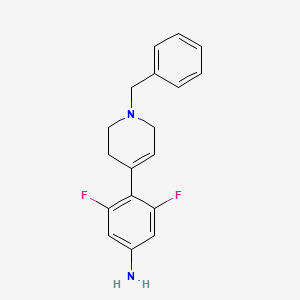
![2-[3,5-Bis(bromomethyl)phenyl][1,3]oxazolo[4,5-b]pyridine](/img/structure/B8609349.png)
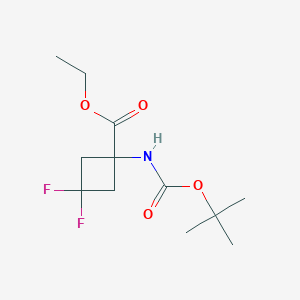
![Diethyl 1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B8609366.png)
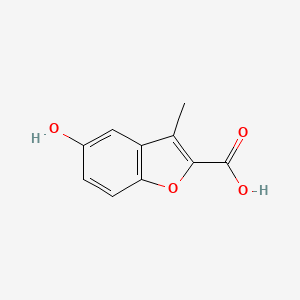
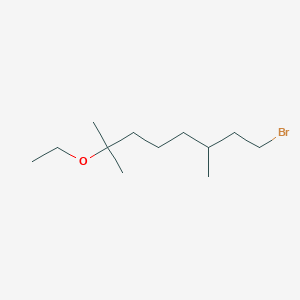
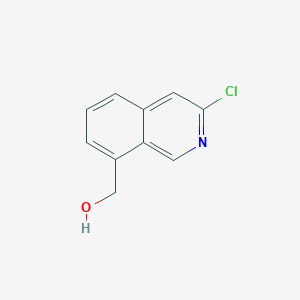
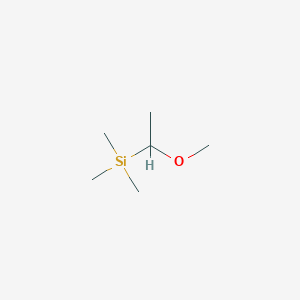

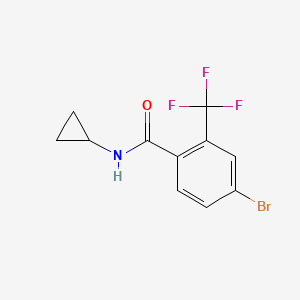
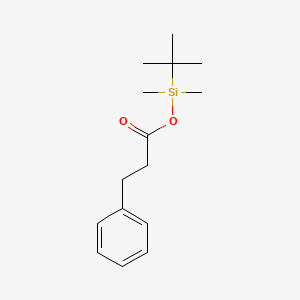
![2-(4-methoxy-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B8609436.png)
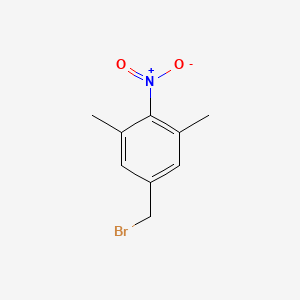
![3-[(6-Hydroxy-6-methylheptan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B8609449.png)
